3-Phenylbutyraldehyde
Overview
Description
3-Phenylbutyraldehyde is an organic compound with the molecular formula C10H12O It is a colorless to pale yellow liquid with a distinct aromatic odor
Mechanism of Action
Target of Action
3-Phenylbutyraldehyde, also known as 3-Phenylbutanal, is a chemical compound that has been used in various studies. The primary target of this compound is cytochrome P450BM3-F87G , a monooxygenase enzyme . This enzyme plays a crucial role in the metabolism of drugs and other xenobiotics, and its interaction with this compound has been the subject of kinetic studies .
Mode of Action
The compound interacts with its target, cytochrome P450BM3-F87G, through a reaction involving hydrogen peroxide . This interaction results in the covalent modification of the heme cofactor of the monooxygenase . The exact nature of these modifications and the resulting changes in the enzyme’s activity are areas of ongoing research.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the metabolism of xenobiotics. As the compound interacts with cytochrome P450BM3-F87G, it potentially influences the enzyme’s ability to metabolize various substances
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Given its interaction with cytochrome p450bm3-f87g, it can be inferred that the compound is likely metabolized in the liver, where this enzyme is abundant . The impact of these properties on the compound’s bioavailability is an area for future research.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of the heme cofactor of cytochrome P450BM3-F87G This modification could potentially alter the enzyme’s activity, influencing the metabolism of drugs and other xenobiotics
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity with hydrogen peroxide suggests that oxidative conditions could potentially enhance its activity Additionally, factors such as pH and temperature may also influence the compound’s stability and interaction with its target
Biochemical Analysis
Biochemical Properties
3-Phenylbutyraldehyde participates in biochemical reactions involving cytochrome P450BM3-F87G
Cellular Effects
It is known that the compound can interact with certain aromatic aldehydes
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with hydrogen peroxide and certain aromatic aldehydes with cytochrome P450BM3-F87G
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylbutyraldehyde can be synthesized through several methods. One common method involves the catalytic oxidation of styrene using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.
Industrial Production Methods: In industrial settings, this compound is produced through the hydroformylation of styrene. This process involves the reaction of styrene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. The reaction is carried out at elevated temperatures (100°C to 150°C) and pressures (10 to 20 atmospheres) to achieve high yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 3-Phenylbutyric acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 3-Phenyl-1-butanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Grignard reagents in anhydrous ether at low temperatures.
Major Products Formed:
Oxidation: 3-Phenylbutyric acid.
Reduction: 3-Phenyl-1-butanol.
Substitution: Various substituted phenylbutyraldehydes depending on the nucleophile used.
Scientific Research Applications
3-Phenylbutyraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.
Biology: The compound is used in studies involving enzyme kinetics and metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.
Industry: It is used in the production of flavors and fragrances due to its aromatic properties.
Comparison with Similar Compounds
- 3-Phenylpropionaldehyde
- 3-(4-Methoxyphenyl)propionaldehyde
- 3-Phenyl-1-butanol
- 2-Phenylpropionaldehyde
- Phenylacetaldehyde
- Hydrocinnamaldehyde
Comparison: 3-Phenylbutyraldehyde is unique due to its β-methyl group, which imparts distinct chemical reactivity and physical properties compared to its analogs. For example, 3-Phenylpropionaldehyde lacks the β-methyl group, resulting in different reactivity patterns in oxidation and reduction reactions. Similarly, 3-Phenyl-1-butanol, the reduced form of this compound, has different applications and properties due to the absence of the aldehyde group.
Properties
IUPAC Name |
3-phenylbutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHGOWDLVRDUFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047098 | |
Record name | 3-Phenylbutyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzenepropanal, .beta.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16251-77-7 | |
Record name | 3-Phenylbutanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16251-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenylbutanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016251777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanal, .beta.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Phenylbutyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylbutyraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Phenylbutyraldehyd | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHENYLBUTANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B5MVX2XGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-Phenylbutanal influence its interaction with serine proteases like Subtilisin Carlsberg and α-chymotrypsin?
A1: Research explored the inhibitory potential of chiral aldehyde analogs, including 3-Phenylbutanal, against Subtilisin Carlsberg (SC) and α-chymotrypsin (CT) []. While the aldehyde group interacts with the catalytic serine, the study revealed that the presence of a methyl group at the C-3 position significantly affected binding affinity. Specifically, an (R)-methyl configuration enhanced binding to both enzymes compared to the achiral parent compound or the (S)-methyl isomer. This suggests that both SC and CT exhibit stereoselectivity towards 3-Phenylbutanal analogs, with a preference for the (R)-configuration at the C-3 stereocenter. This highlights the importance of stereochemistry in enzyme-inhibitor interactions.
Q2: Can you elaborate on the applications of 3-Phenylbutanal in the context of analytical chemistry?
A2: 3-Phenylbutanal, alongside other acetals, has been investigated for its potential use in synthesizing unsaturated ethers via catalytic splitting []. These ethers possess distinct odor properties and could be valuable in fragrance applications. The study focused on optimizing reaction conditions to achieve high selectivity towards ether formation, emphasizing the role of specific catalysts and reaction parameters.
Q3: How does 3-Phenylbutanal contribute to improving the olfactory profile of products?
A3: 3-Phenylbutanal, often referred to as "Trifernal" in the fragrance industry, plays a crucial role in enhancing the scent of various preparations []. It acts as one of many fragrance components blended to create specific olfactory experiences. The study highlights its inclusion alongside other aldehydes, free fatty acids, and a mix of compounds like alcohol monoterpenes, bicyclic epoxy-monoterpenes, and lactones. This complex formulation, incorporating various solvents, demonstrates the intricate art of fragrance development, where each ingredient contributes to the overall sensory profile.
Q4: What insights do we have regarding the enzymatic transformation of 3-Phenylbutanal?
A4: Research has focused on utilizing oxynitrilase enzymes to catalyze the transformation of substituted aldehydes, including 3-Phenylbutanal [, ]. This enzymatic approach offers a potentially greener and more selective route for modifying these compounds, leading to the formation of chiral cyanohydrins, which serve as versatile building blocks in organic synthesis. This highlights the growing interest in biocatalytic approaches for producing valuable chiral compounds.
Q5: What safety assessments have been conducted on 3-Phenylbutanal?
A5: The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment of 3-Phenylbutanal []. While the specific details of the assessment are not provided in the abstract, this indicates that the compound's safety profile has been evaluated, which is crucial for its continued use in various applications, particularly in the fragrance industry.
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